molecular formula C17H12ClN3O3S B382029 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE

2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE

Cat. No.: B382029
M. Wt: 373.8g/mol
InChI Key: ZEZAEKUFXHQFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and minimizing hazardous reagents, are often applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, combined with chlorophenyl and nitrophenyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H12ClN3O3S

Molecular Weight

373.8g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H12ClN3O3S/c1-10-19-15(11-2-8-14(9-3-11)21(23)24)16(25-10)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22)

InChI Key

ZEZAEKUFXHQFEM-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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